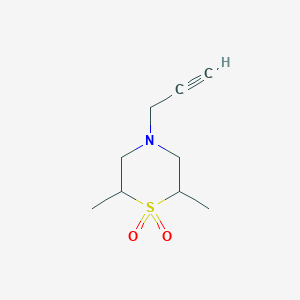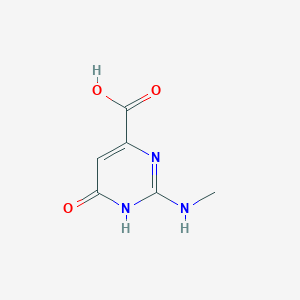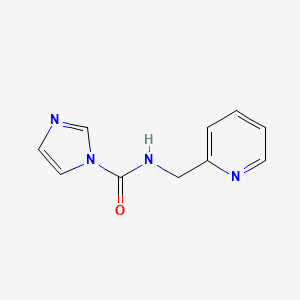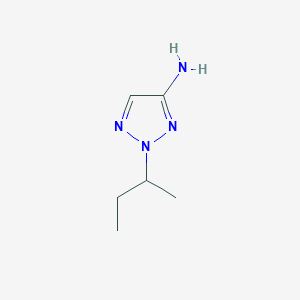
tert-Butyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiophene-2-carboxylate is an organic compound that features a thiophene ring substituted with a tert-butyl ester and a tert-butyldimethylsilyl-protected hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis or the Gewald reaction.
Introduction of the tert-Butyl Ester Group: This can be achieved by esterification of the carboxylic acid group on the thiophene ring using tert-butyl alcohol and an acid catalyst.
Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butyldimethylsilyl group can be replaced with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases, depending on the desired transformation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug development.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiophene-2-carboxylate depends on its specific application. In organic synthesis, it acts as a building block that can be modified to introduce various functional groups. The tert-butyldimethylsilyl group serves as a protecting group that can be selectively removed under mild conditions, allowing for further functionalization of the molecule.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 5-(2-((tert-butyldimethylsilyl)oxy)methyl)thiophene-2-carboxylate
- tert-Butyl 5-(2-((tert-butyldimethylsilyl)oxy)propyl)thiophene-2-carboxylate
Uniqueness
tert-Butyl 5-(2-((tert-butyldimethylsilyl)oxy)ethyl)thiophene-2-carboxylate is unique due to the specific combination of functional groups it possesses, which allows for a wide range of chemical transformations and applications. The presence of both the tert-butyl ester and the tert-butyldimethylsilyl-protected hydroxyl group provides versatility in synthetic chemistry.
Propiedades
Número CAS |
1799412-24-0 |
|---|---|
Fórmula molecular |
C17H30O3SSi |
Peso molecular |
342.6 g/mol |
Nombre IUPAC |
tert-butyl 5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C17H30O3SSi/c1-16(2,3)20-15(18)14-10-9-13(21-14)11-12-19-22(7,8)17(4,5)6/h9-10H,11-12H2,1-8H3 |
Clave InChI |
UZKSLPZQGUSYIE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC=C(S1)CCO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate](/img/structure/B13164761.png)
amine](/img/structure/B13164767.png)



![3-[(3-Fluorobenzyl)amino]propanoic acid](/img/structure/B13164817.png)




![6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13164833.png)
